molecular formula C94H178O13 B15193303 Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester CAS No. 75587-84-7

Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester

Cat. No.: B15193303
CAS No.: 75587-84-7
M. Wt: 1516.4 g/mol
InChI Key: AHDLNXGQLLQZTD-UHFFFAOYSA-N
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Description

Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester is a complex organic compound. It belongs to the class of esters, which are commonly used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester typically involves esterification reactions. These reactions occur between tetradecanoic acid and a polyol, such as glycerol, in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this ester may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts, along with precise temperature and pressure control, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the ester into its constituent acids and alcohols in the presence of water and an acid or base catalyst.

    Oxidation: Oxidizing agents can convert the ester into corresponding carboxylic acids.

    Reduction: Reducing agents can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Tetradecanoic acid and glycerol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this ester can be used as a model compound for studying esterification and hydrolysis reactions. It can also serve as a precursor for synthesizing other complex molecules.

Biology

In biological research, esters like this one are often used to study lipid metabolism and enzyme activity, particularly lipases and esterases.

Medicine

In medicine, esters are explored for their potential use in drug delivery systems due to their ability to form biodegradable and biocompatible materials.

Industry

Industrially, this ester can be used as a plasticizer, lubricant, or surfactant due to its chemical stability and hydrophobic properties.

Mechanism of Action

The mechanism of action of Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester involves its interaction with various molecular targets. In biological systems, it may interact with lipid membranes, altering their fluidity and permeability. It can also be hydrolyzed by enzymes, releasing its constituent acids and alcohols, which can then participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Hexadecanoic acid, 1,1’-(2-((3-((1-oxohexadecyl)oxy)-2,2-bis(((1-oxohexadecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxohexadecyl)oxy)methyl)-1,3-propanediyl) ester
  • Octadecanoic acid, 1,1’-(2-((3-((1-oxooctadecyl)oxy)-2,2-bis(((1-oxooctadecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxooctadecyl)oxy)methyl)-1,3-propanediyl) ester

Uniqueness

Tetradecanoic acid, 1,1’-(2-((3-((1-oxotetradecyl)oxy)-2,2-bis(((1-oxotetradecyl)oxy)methyl)propoxy)methyl)-2-(((1-oxotetradecyl)oxy)methyl)-1,3-propanediyl) ester is unique due to its specific chain length and the presence of multiple ester linkages, which confer distinct physical and chemical properties compared to other similar compounds.

Properties

CAS No.

75587-84-7

Molecular Formula

C94H178O13

Molecular Weight

1516.4 g/mol

IUPAC Name

[3-tetradecanoyloxy-2-[[3-tetradecanoyloxy-2,2-bis(tetradecanoyloxymethyl)propoxy]methyl]-2-(tetradecanoyloxymethyl)propyl] tetradecanoate

InChI

InChI=1S/C94H178O13/c1-7-13-19-25-31-37-43-49-55-61-67-73-87(95)102-81-93(82-103-88(96)74-68-62-56-50-44-38-32-26-20-14-8-2,83-104-89(97)75-69-63-57-51-45-39-33-27-21-15-9-3)79-101-80-94(84-105-90(98)76-70-64-58-52-46-40-34-28-22-16-10-4,85-106-91(99)77-71-65-59-53-47-41-35-29-23-17-11-5)86-107-92(100)78-72-66-60-54-48-42-36-30-24-18-12-6/h7-86H2,1-6H3

InChI Key

AHDLNXGQLLQZTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCC

Origin of Product

United States

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